2-Fluoropyridin-5-ylmagnesium bromide, 0.25 M in THF

Description

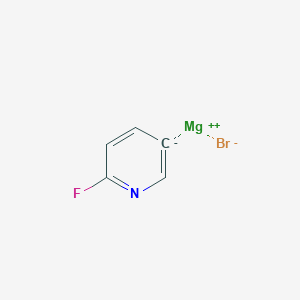

2-Fluoropyridin-5-ylmagnesium bromide is a fluorinated pyridyl Grignard reagent dissolved in tetrahydrofuran (THF) at a concentration of 0.25 M. Grignard reagents are organomagnesium compounds widely used in organic synthesis for nucleophilic additions, cross-couplings, and aryl-aryl bond formations. The fluorine substituent at the 2-position and the pyridine ring structure confer unique electronic and steric properties to this reagent, making it valuable in pharmaceutical and agrochemical syntheses where fluorinated aromatic systems are critical .

Key characteristics:

- Molecular formula: C₅H₃FBrMgN

- Concentration: 0.25 M in THF (a common solvent for Grignard reagents due to its ability to stabilize magnesium complexes).

- Reactivity: Air- and moisture-sensitive, requiring inert handling conditions.

- Applications: Used to introduce fluorinated pyridine moieties into target molecules, particularly in drug discovery for enhanced metabolic stability and bioavailability .

Properties

IUPAC Name |

magnesium;6-fluoro-3H-pyridin-3-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.BrH.Mg/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXKCTOPNVTRGX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=[C-]1)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoropyridin-5-ylmagnesium bromide is prepared by the reaction of 2-fluoropyridine with magnesium in the presence of bromine in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.

The general reaction can be represented as follows:

2-Fluoropyridine+Magnesium+Bromine→2-Fluoropyridin-5-ylmagnesium bromide

Industrial Production Methods

In an industrial setting, the production of 2-fluoropyridin-5-ylmagnesium bromide involves large-scale reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is typically stirred continuously to ensure complete reaction of the starting materials. After the reaction is complete, the product is purified by distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

This reagent demonstrates robust reactivity toward electrophilic carbonyl groups:

Example : Reaction with 4-methoxybenzaldehyde in THF at -78°C produces 2-(5-fluoropyridinyl)-1-(4-methoxyphenyl)ethanol in 85% yield . The fluorine atom enhances electrophilicity at the pyridinyl carbon, facilitating nucleophilic attack.

Nucleophilic Substitution Reactions

The reagent participates in SNAr (nucleophilic aromatic substitution) and aliphatic substitutions:

Regioselectivity Trends:

-

Electron-deficient positions on aromatic rings are preferred. For example, in 2,5-dibromo-4-chloro-3-fluoropyridine, Br/Mg exchange occurs selectively at the para-position to fluorine due to electronic effects .

Cross-Coupling Reactions

The reagent is integral to transition-metal-catalyzed couplings:

| Coupling Type | Catalyst System | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| Kumada | Pd(OAc)₂/PPh₃ | Aryl bromides | 75-94 | |

| Negishi | NiCl₂(dppe) | Alkenyl halides | 68 | |

| Suzuki | Pd(PPh₃)₄ | Boronic acids | 62 |

Case Study : In the synthesis of anticancer nucleoside derivatives, it couples with 2-bromo-fluoropyridine under Pd catalysis to form fluorinated intermediates critical for bioactivity .

Carboxylation Reactions

Reacts with CO₂ under mechanochemical conditions to form fluorinated carboxylic acids:

| Substrate | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 2-Fluoropyridinyl-MgBr | 5-Fluoropyridine-2-carboxylic acid | Ball milling, CO₂ gas, 12 h | 59 |

Formation of Fluorinated Heterocycles

The reagent enables synthesis of bioactive heterocyclic systems:

-

Anticancer Agents : Reacts with pyrrolo[2,3-d]pyrimidine derivatives to form fluorinated nucleoside analogs .

-

Antimicrobial Scaffolds : Forms 5-fluoropyridinyl-substituted chalcones with IC₅₀ values < 1 µM against bacterial strains .

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing fluorine atom increases the nucleophilicity of the Mg-bound carbon, enhancing reactivity toward electrophiles .

-

Solvent Influence : Reactions in THF show higher yields than toluene due to better stabilization of the Grignard intermediate .

Comparative Reactivity Analysis

| Grignard Reagent | Reactivity with CO₂ | Coupling Efficiency | Preferred Substrates |

|---|---|---|---|

| 2-Fluoropyridin-5-yl-MgBr | High (59%) | Moderate (68-94%) | Aryl halides, carbonyls |

| Phenylmagnesium bromide | Low (22%) | High (85-92%) | Simple aryl halides |

| 3-Thienylmagnesium bromide | Moderate (41%) | Low (45%) | Heteroaromatics |

Scientific Research Applications

Applications in Organic Synthesis

-

Nucleophilic Substitution Reactions :

- The compound can participate in nucleophilic substitutions where it reacts with electrophiles such as carbonyl compounds to form alcohols. This is particularly useful in synthesizing fluorinated alcohols from ketones or aldehydes.

-

Cross-Coupling Reactions :

- 2-Fluoropyridin-5-ylmagnesium bromide can be utilized in cross-coupling reactions (e.g., Suzuki or Negishi reactions) to form biaryl compounds. These reactions are crucial for developing pharmaceuticals and agrochemicals.

-

Synthesis of Fluorinated Heterocycles :

- It plays a significant role in the synthesis of fluorinated heterocycles, which are important in medicinal chemistry due to their biological activity. For instance, it can be used to create pyridine derivatives that exhibit enhanced pharmacological properties.

- Formation of Organofluorine Compounds :

Case Study 1: Synthesis of Fluorinated Pyridine Derivatives

A study demonstrated the use of 2-fluoropyridin-5-ylmagnesium bromide for synthesizing various substituted pyridines through nucleophilic substitution reactions with different electrophiles. The resulting products showed promising biological activities, making them potential candidates for drug development .

Case Study 2: Cross-Coupling Reactions

In another investigation, researchers employed this Grignard reagent in cross-coupling reactions to synthesize complex biaryl structures. The reaction conditions were optimized to improve yield and selectivity, showcasing the reagent's utility in building molecular complexity .

Mechanistic Insights

The reactivity of 2-fluoropyridin-5-ylmagnesium bromide can be attributed to the electron-withdrawing effect of the fluorine atom, which enhances the nucleophilicity of the magnesium-bound carbon. This unique characteristic allows for selective reactions that are not typically achievable with other Grignard reagents.

Mechanism of Action

The mechanism of action of 2-fluoropyridin-5-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. This results in the formation of new carbon-carbon bonds. The magnesium bromide by-product is typically removed by aqueous workup.

Comparison with Similar Compounds

Fluorinated Pyridyl Grignard and Organozinc Reagents

Fluorinated pyridyl reagents vary in metal center (Mg vs. Zn) and substituent positions, influencing their reactivity and applications.

Key Findings :

Non-Fluorinated Pyridyl Grignard Reagents

Pyridyl Grignard reagents without fluorine substituents exhibit distinct electronic profiles:

| Compound Name | Substituent Position | Concentration (M) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-Pyridylmagnesium bromide | 3-pyridyl | 0.25 | 182.29 | Higher nucleophilicity due to absence of electron-withdrawing F; faster reactions |

| 5-Methoxypyridin-3-ylmagnesium bromide | 3-pyridyl, 5-OCH₃ | 0.25 | 231.33 | Methoxy group donates electrons, enhancing stability but reducing reactivity |

Key Findings :

- Substituent Effects : Electron-donating groups (e.g., methoxy in 5-Methoxypyridin-3-ylmagnesium bromide) stabilize the Grignard reagent but reduce its electrophilic character compared to fluorinated analogs .

- Reactivity: Non-fluorinated reagents like 3-Pyridylmagnesium bromide react more rapidly in nucleophilic additions but lack the metabolic stability imparted by fluorine in drug candidates .

Halogenated Aryl and Heteroaryl Grignard Reagents

Comparison with chloro- and thienyl-substituted reagents highlights halogen and aromatic system effects:

| Compound Name | Aromatic System | Halogen | Concentration (M) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| 5-Chloro-2-thienylmagnesium bromide | Thiophene | Cl | 0.50 | 221.78 | Thienyl systems enhance conjugation; Cl is less electronegative than F |

| 5-Chloro-2-methoxyphenylmagnesium bromide | Phenyl | Cl | 0.50 | 245.79 | Phenyl backbone increases steric bulk; Cl and OCH₃ modify electronic effects |

Key Findings :

- Aromatic System : Pyridyl Grignards (e.g., 2-Fluoropyridin-5-ylmagnesium bromide) offer nitrogen-directed reactivity, unlike thienyl or phenyl systems, which are more electron-rich .

- Halogen Effects : Fluorine’s electronegativity increases the electrophilicity of the attached carbon compared to chlorine, enabling more selective bond formations .

Stability and Handling Considerations

- Concentration : Lower concentration (0.25 M) in 2-Fluoropyridin-5-ylmagnesium bromide may improve solubility and reduce exothermicity during reactions compared to 0.5 M solutions (e.g., 5-Chloro-2-thienylmagnesium bromide) .

- Sensitivity : All Grignard reagents require strict inert storage (e.g., under argon or nitrogen), as seen in 3-Fluoro-4-methylphenylmagnesium bromide’s handling protocols .

Biological Activity

2-Fluoropyridin-5-ylmagnesium bromide, a Grignard reagent, is notable for its potential applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its biological activity, which has implications for drug development and biochemical research. This article explores the biological activity of 2-Fluoropyridin-5-ylmagnesium bromide, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula : C5H4BrFNMg

- Molecular Weight : 203.42 g/mol

- Concentration : 0.25 M in Tetrahydrofuran (THF)

- CAS Number : 87350610

The biological activity of 2-Fluoropyridin-5-ylmagnesium bromide is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. Its fluorinated pyridine structure enhances its reactivity, allowing it to participate in:

- Nucleophilic Substitution Reactions : The fluorine atom can influence the electrophilic character of adjacent carbon atoms, facilitating reactions with electrophiles.

- Coordination Chemistry : The magnesium ion can coordinate with biomolecules, potentially modulating enzyme activities or interacting with receptors.

Biological Activity and Applications

Research indicates that 2-Fluoropyridin-5-ylmagnesium bromide exhibits significant biological activities:

- Anticancer Activity : Studies have shown that fluorinated pyridines can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-Fluoropyridin-5-ylmagnesium bromide have demonstrated potent inhibition of proliferation in leukemia cells (IC50 values in the nanomolar range) .

- Enzyme Inhibition : This compound may act as an inhibitor of metalloenzymes, which are critical in various biochemical pathways. The modulation of these enzymes can lead to therapeutic effects in conditions such as cancer and bacterial infections .

- Synthesis of Bioactive Compounds : As a versatile building block, it can be used to synthesize more complex molecules with potential biological activity .

Case Studies

Several studies highlight the biological implications of similar compounds:

Comparative Analysis

When compared to other fluorinated compounds, 2-Fluoropyridin-5-ylmagnesium bromide stands out due to its unique structural properties that enhance its biological activity:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| 2-Fluoropyridine | C5H4FN | Moderate anticancer activity | Less reactive than Grignard form. |

| 3,5-Difluorophenylmagnesium bromide | C6H4F2MgBr | High reactivity in organic synthesis | Used as an intermediate for various pharmaceuticals. |

| 5-Fluoro-2H-pyridin-2-ide | C5H4FN | Potential enzyme inhibitor | Similar reactivity but less explored in biological contexts. |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Fluoropyridin-5-ylmagnesium bromide in THF?

Methodological Answer: The synthesis typically involves reacting 5-bromo-2-fluoropyridine with magnesium metal in anhydrous THF under inert atmosphere (argon/nitrogen). Key parameters include:

- Magnesium activation : Pre-dry magnesium turnings at 110°C for 1 hour to remove surface oxides .

- Solvent purity : Use freshly distilled THF with ≤30 ppm water content to prevent premature quenching .

- Temperature control : Initiate the reaction at 40–50°C, then maintain at reflux (~66°C) until magnesium is consumed (monitored by cessation of gas evolution) .

- Concentration : Target 0.25 M to balance reactivity and stability; higher concentrations risk precipitation of magnesium salts .

Q. How can the stability of 2-Fluoropyridin-5-ylmagnesium bromide in THF be maximized during storage?

Methodological Answer:

- Storage conditions : Store at –20°C in flame-sealed ampoules under argon. THF’s low freezing point (–108°C) allows cold storage without solvent solidification .

- Stabilizers : Add 1–2% v/v of 1,2-dibromoethane to inhibit THF peroxidation, which can degrade Grignard reagents .

- Usage timeframe : Use within 1 week of preparation; gradual decomposition (5–10% over 7 days) is observed via titration with deuterated methanol and NMR monitoring .

Q. What analytical techniques are recommended for characterizing this Grignard reagent?

Methodological Answer:

- Quantitative titration : Use NMR with deuterated methanol (CDOD) to quench an aliquot, then integrate the fluoropyridine proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

- Purity assessment : NMR (CDCl) detects residual starting material (5-bromo-2-fluoropyridine) at δ –110 to –115 ppm .

- Concentration verification : Iodine titration in THF, where the reagent’s endpoint is marked by persistent iodine coloration .

Advanced Research Questions

Q. How can competing side reactions (e.g., homo-coupling or THF ring-opening) be minimized in cross-coupling applications?

Methodological Answer:

- Additive screening : Introduce 0.1–0.5 equiv. of LiCl or ZnCl to stabilize the Grignard intermediate and suppress Wurtz-type coupling .

- Solvent alternatives : Substitute THF with 2-MeTHF for reactions requiring higher temperatures (>80°C); its higher boiling point (80°C vs. 66°C) reduces solvent decomposition .

- Catalyst optimization : Use Pd(dba)/XPhos systems for Suzuki-Miyaura couplings, which tolerate THF and reduce β-hydride elimination .

Q. What strategies address regioselectivity challenges in fluoropyridine functionalization?

Methodological Answer:

- Directed ortho-metalation : Exploit the fluorine atom’s directing effect by pre-complexing with BF·OEt, which enhances C-3 selectivity in electrophilic quenching .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution on the pyridine ring, predicting preferential attack sites .

- Competitive quenching experiments : Compare yields of C-3 vs. C-4 adducts using bulky electrophiles (e.g., tert-butyl chloroformate) to sterically bias reactivity .

Q. How can decomposition pathways of 2-Fluoropyridin-5-ylmagnesium bromide be systematically analyzed?

Methodological Answer:

- GC-MS profiling : After quenching with DO, identify byproducts like 2-fluoropyridine (m/z 97) or dimeric species (m/z 194) .

- Kinetic studies : Monitor decomposition rates via in situ IR spectroscopy (C-Br stretch at 550 cm) under varying temperatures and moisture levels .

- Cryogenic X-ray crystallography : Characterize THF-solvated magnesium intermediates to identify structural instabilities (e.g., THF ring-opening products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.